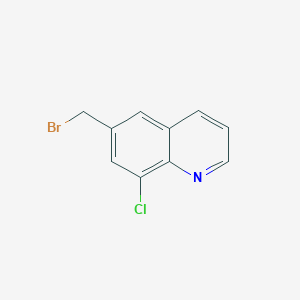

6-(Bromomethyl)-8-chloroquinoline

Description

6-(Bromomethyl)-8-chloroquinoline (C₁₀H₇BrClN, MW 246.53) is a halogenated quinoline derivative featuring a bromomethyl substituent at the 6-position and a chlorine atom at the 8-position. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry, where it is used to construct complex molecules via nucleophilic substitution or cross-coupling reactions. Its bromomethyl group acts as a reactive site for further functionalization, enabling the introduction of diverse moieties (e.g., triazoles, amines) .

Properties

CAS No. |

2089651-71-6 |

|---|---|

Molecular Formula |

C10H7BrClN |

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-(bromomethyl)-8-chloroquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h1-5H,6H2 |

InChI Key |

TZAPBAHIXBZDAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-8-chloroquinoline typically involves the bromination of 8-chloroquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and byproducts are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-8-chloroquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield the corresponding quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used in coupling reactions.

Radical Initiators: Such as AIBN or BPO for radical bromination.

Major Products Formed:

Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Quinoline N-oxides: Formed through oxidation reactions.

Aryl or Vinyl Quinoline Derivatives: Formed through coupling reactions.

Scientific Research Applications

6-(Bromomethyl)-8-chloroquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-8-chloroquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of specific enzymes or interfere with DNA synthesis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the modulation of their functions .

Comparison with Similar Compounds

Substituent Position and Reactivity

8-(Bromomethyl)-6-fluoroquinoline (C₁₀H₇BrFN, MW 240.07)

- Substituents : Bromomethyl (C8), fluoro (C6).

- Key Differences: The bromomethyl group is shifted to the 8-position, and chlorine is replaced by fluorine at C4.

- Applications : Used as a reference standard for drug impurity analysis, highlighting its role in quality control .

2-(Bromomethyl)-8-chloroquinoline

- Substituents : Bromomethyl (C2), chloro (C8).

- Key Differences : Positional isomerism at C2 vs. C6 significantly impacts reactivity. The C2 bromomethyl group may exhibit steric hindrance in reactions compared to the C6 analog.

- Applications : Demonstrated utility in click chemistry to synthesize triazole derivatives under copper catalysis .

Halogen and Functional Group Variations

6-Bromo-8-ethyl-5-nitroquinoline (C₁₁H₉BrN₂O₂, MW 281.11)

- Substituents : Bromo (C6), ethyl (C8), nitro (C5).

- Key Differences: The bromo group (non-methylated) and nitro substituent introduce distinct electronic effects. Nitro’s electron-withdrawing nature deactivates the ring, reducing nucleophilic attack susceptibility.

- Applications: Intermediate in synthesizing aminoquinolines, with ethyl and nitro groups influencing solubility and bioavailability .

6-Bromoquinoline-8-carbonitrile

- Substituents: Bromo (C6), cyano (C8).

- Key Differences: The cyano group’s strong electron-withdrawing effect enhances π-π stacking interactions, which are critical in crystal packing and material science applications.

- Applications: Structural studies reveal similarities in bond lengths and angles to other brominated quinolines, but cyano substitution broadens utility in coordination chemistry .

Backbone and Multi-Substituted Derivatives

6-Bromo-2-chloro-8-methoxyquinazoline

- Substituents : Bromo (C6), chloro (C2), methoxy (C8).

- Key Differences: Quinazoline backbone (two nitrogen atoms) vs. quinoline (one nitrogen). Methoxy groups enhance solubility but reduce electrophilicity.

- Applications : Explored in kinase inhibitor research due to quinazoline’s affinity for ATP-binding pockets .

8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile (C₁₀H₃BrClN₃O₂, MW 312.5)

- Substituents: Bromo (C8), chloro (C4), nitro (C6), cyano (C3).

- Key Differences: Multi-halogenation and nitro/cyano groups create a highly electron-deficient system, favoring reactions like SNAr (nucleophilic aromatic substitution).

- Applications : Specialty reagent for constructing polyfunctionalized heterocycles in drug discovery .

Table 1: Comparative Analysis of Key Compounds

Biological Activity

6-(Bromomethyl)-8-chloroquinoline is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential applications.

The compound features both bromine and chlorine substituents, which enhance its reactivity and biological activity. The presence of these halogens allows for diverse chemical modifications, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that compounds with similar structures showed inhibition against Escherichia coli, with inhibition zones ranging between 11.00 mm and 12.00 mm . Additionally, molecular docking studies revealed strong binding affinities to bacterial targets such as DNA gyrase B, suggesting a mechanism involving the disruption of bacterial DNA replication .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For instance, derivatives of quinoline have shown inhibitory effects on B-RAF V600E mutant cancer cells, with IC50 values indicating potent activity . The mechanism of action appears to involve the induction of apoptosis through interference with cellular signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial enzyme functions, leading to cell death. Its ability to bind tightly to DNA gyrase suggests a mechanism similar to that of fluoroquinolones .

- Anticancer Mechanism : It interferes with signaling pathways critical for cancer cell survival and proliferation, particularly through the inhibition of kinases involved in oncogenic signaling .

Case Studies

Synthesis and Structural Variants

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles. This versatility allows for the generation of numerous derivatives with potentially enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.